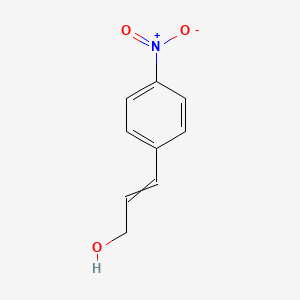

2-Propen-1-ol, 3-(4-nitrophenyl)-

CAS No.:

Cat. No.: VC13341367

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 3-(4-nitrophenyl)prop-2-en-1-ol |

| Standard InChI | InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2 |

| Standard InChI Key | LGXXEDSIJZHDBN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=CCO)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C=CCO)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Propen-1-ol, 3-(4-nitrophenyl)- features a propenol chain (CH₂=CH–CH₂OH) conjugated to a 4-nitrophenyl group. The nitro group at the para position of the benzene ring induces strong electron-withdrawing effects, influencing the compound’s reactivity and spectroscopic signatures. The unsaturated alcohol moiety allows participation in electrophilic addition and Michael acceptor reactions, while the planar chalcone-like structure facilitates π-π interactions .

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 3-(4-nitrophenyl)prop-2-en-1-ol |

| SMILES | C1=CC(=CC=C1C=CCO)N+[O-] |

| InChIKey | LGXXEDSIJZHDBN-UHFFFAOYSA-N |

| LogP (Predicted) | 1.70 |

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves readily in acetonitrile and methanol. Its stability is pH-dependent, with decomposition observed under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and temperatures below -20°C to prevent oxidation of the alcohol group.

Synthesis and Reaction Mechanisms

Claisen-Schmidt Condensation

The primary synthesis route involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetaldehyde in ethanol. Sodium hydroxide (40% w/v) facilitates deprotonation, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated alcohol.

The reaction proceeds at 60–70°C for 6–8 hours, achieving a 44.6% yield after recrystallization from ethyl acetate.

Reaction Profile

The compound acts as a Michael acceptor, undergoing nucleophilic additions at the β-carbon. For example, thiols or amines add across the conjugated system under mild conditions (pH 7–9, 25°C). The nitro group also participates in reduction reactions; catalytic hydrogenation yields the corresponding amine, while Sn/HCl reduces it to a hydroxylamine derivative.

Analytical Characterization

Spectroscopic Methods

FTIR Analysis: Peaks at 3350 cm⁻¹ (O–H stretch), 1660 cm⁻¹ (C=C), and 1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.

¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J=8.6 Hz, 2H, Ar–H), 7.58 (d, J=8.6 Hz, 2H, Ar–H), 6.71 (dt, J=15.6, 6.2 Hz, 1H, CH=CH₂), 5.89 (d, J=15.6 Hz, 1H, CH=CH₂), 4.31 (t, J=6.2 Hz, 2H, CH₂OH).

Chromatographic Profiling

Reverse-phase HPLC on a Newcrom R1 column (3 µm, 150 × 4.6 mm) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1%) resolves the compound at 8.2 minutes (λ=254 nm) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid, showing [M+H]⁺=180.1 m/z .

Table 2: HPLC Conditions for 2-Propen-1-ol, 3-(4-nitrophenyl)-

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (3 µm) |

| Mobile Phase | MeCN/H₂O/H₃PO₄ (65:35:0.1%) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

| Detection | UV @ 254 nm |

Applications in Organic Synthesis

Photolabile Protecting Groups

The nitro group and conjugated system enable photochemical reactivity. Under UV light (365 nm), the compound undergoes Norrish-type cleavage, releasing protected alcohols or amines. This property is exploited in the synthesis of NPPOC (2-(2-nitrophenyl)propyloxycarbonyl) derivatives for oligonucleotide synthesis . For example, ketalization with 1,3-propanediol forms dioxane derivatives, which are intermediates in photolabile nucleoside phosphoramidites .

Pharmaceutical Intermediates

As a chalcone analog, the compound exhibits bioactivity against inflammatory enzymes (e.g., COX-2) and microbial targets. Nitro group reduction yields amino derivatives, which are precursors to antimalarial and anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume